molecular formula C8H12N2O B13602895 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide

3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B13602895
M. Wt: 152.19 g/mol
InChI Key: QINPYGZSZKPYTA-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide is a pyrrolidine derivative featuring a propargyl (prop-2-yn-1-yl) group at the 3-position and a carboxamide moiety at the 1-position of the pyrrolidine ring. The pyrrolidine scaffold provides conformational flexibility, while the propargyl group introduces alkyne functionality, enabling applications in click chemistry for bioconjugation or further derivatization .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-prop-2-ynylpyrrolidine-1-carboxamide

InChI

InChI=1S/C8H12N2O/c1-2-3-7-4-5-10(6-7)8(9)11/h1,7H,3-6H2,(H2,9,11)

InChI Key

QINPYGZSZKPYTA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCN(C1)C(=O)N

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine Derivatives

A common approach is the alkylation of a pyrrolidine derivative bearing a carboxamide group with a propargyl halide (such as propargyl bromide or propargyl chloride). The reaction generally proceeds via nucleophilic substitution under basic conditions.

Typical procedure:

  • Starting material: Pyrrolidine-1-carboxamide or a protected pyrrolidine-1-carboxamide.
  • Base: Potassium carbonate (K2CO3) or similar mild base.
  • Alkylating agent: Propargyl bromide (3-bromoprop-1-yne).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Room temperature to moderate heating (20–50 °C).
  • Reaction time: 0.5 to 2 hours depending on scale and conditions.

Example:

In a related synthesis of propargylated piperazine derivatives, 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate was alkylated with 3-bromoprop-1-yne in DMF using K2CO3 at 50 °C for 1 hour, yielding the propargylated product in 97.3% yield. Although this example is for piperazine, the analogous reaction conditions apply to pyrrolidine derivatives due to similar nucleophilicity and steric environment.

Protection and Deprotection Strategies

To prevent side reactions and improve selectivity during alkylation, protecting groups such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) are often employed on the nitrogen atom or other reactive sites.

  • Protection: Pyrrolidine nitrogen is protected with Boc or Cbz groups before alkylation.
  • Alkylation: The protected pyrrolidine is then subjected to alkylation with propargyl bromide.
  • Deprotection: After alkylation, the protecting group is removed under acidic or hydrogenolytic conditions to yield the free amine carboxamide.

This strategy is supported by literature on pyrrolidine and piperazine derivatives synthesis.

Amidation Reactions

The carboxamide group at the 1-position of pyrrolidine can be introduced via amidation of the corresponding pyrrolidine-1-carboxylic acid or its derivatives.

  • Activation of the carboxylic acid (e.g., using coupling agents like HATU, EDC, or HCTU).
  • Reaction with ammonia or an amine source to form the carboxamide.
  • This step can be performed before or after propargylation depending on the synthetic route.

For example, the preparation of pyrrolidine-3-carboxamide derivatives using HATU-mediated coupling has been reported with moderate to good yields.

Alternative Synthetic Routes

  • Reduction of Proline Derivatives: Starting from proline or its derivatives, reduction (e.g., with lithium aluminum hydride) can yield pyrrolidine intermediates which are then functionalized at the 3-position.
  • Mitsunobu Reaction: In some cases, the Mitsunobu reaction has been used to introduce substituents at the 3-position of pyrrolidine rings, although this is more common for hydroxyl or thioether substituents.

Data Table: Representative Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Alkylation with propargyl bromide Pyrrolidine-1-carboxamide, K2CO3, 3-bromoprop-1-yne DMF 20–50 °C 0.5–2 h 90–97 High yield with mild base, polar solvent
Protection (Boc) Boc2O, base (e.g., TEA) DCM 0 °C to RT 1–3 h >90 Protects nitrogen for selective alkylation
Amidation Pyrrolidine-1-carboxylic acid, HATU, NH3 DMF RT 1–2 h 50–80 Coupling agent facilitates amide formation
Deprotection (Boc removal) TFA or HCl DCM or MeOH RT 1–2 h Quantitative Mild acidic conditions

Research Discoveries and Notes

  • The alkylation step is critical for introducing the propargyl group at the 3-position. The use of polar aprotic solvents and mild bases improves nucleophilicity and minimizes side reactions.
  • Protecting groups are essential for controlling regioselectivity and preventing polymerization or over-alkylation.
  • Amidation reactions using coupling agents such as HATU provide efficient routes to form the carboxamide functionality with good yields and purity.
  • The choice of base and solvent significantly affects the reaction kinetics and product purity. Potassium carbonate in DMF is a widely preferred combination.
  • Purification is typically achieved by silica gel column chromatography, with elution solvents ranging from petroleum ether/ethyl acetate mixtures to dichloromethane/methanol mixtures depending on polarity.

Scientific Research Applications

3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide and selected analogues:

Compound Name Core Structure Key Substituents Functional Properties
3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide (Target Compound) Pyrrolidine - Propargyl (C3)
- Carboxamide (C1)
- Alkyne reactivity for click chemistry
- Enhanced solubility via carboxamide H-bonding
4,5-Dibromo-N-(3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-yl)-1H-pyrrole-2-carboxamide () Pyrrole - Propargyl-linked imidazopyridine
- Dibromo substituents
- Increased molecular weight (Br atoms)
- Potential halogen bonding for kinase inhibition
6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid () Pyridine - Propargylamino (C6)
- Carboxylic acid (C3)
- Ionizable carboxylic acid enhances aqueous solubility
- Reduced H-bonding vs. carboxamide
3-(Quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide () Pyrrolidine - Quinoline (C3)
- Thiophene (N-substituent)
- Aromatic groups increase lipophilicity
- Potential π-π stacking in biological targets
(2S)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide () Pyrrolidine - Benzyl (C1)
- Enone-linked substituent
- Stereospecificity (S-configuration) may influence receptor binding - Enone allows Michael addition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or amidation. A typical route involves reacting pyrrolidine derivatives with propargyl halides (e.g., propargyl bromide) in the presence of a base (e.g., NaH) in THF at 0°C to introduce the propynyl group, followed by carboxamide formation using activated carboxylic acid derivatives (e.g., acyl chlorides) . Cross-coupling reactions with Pd(PPh₃)₄ and Cs₂CO₃ in dioxane can further modify the pyrrolidine scaffold .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carboxamide C=O stretching (~1650 cm⁻¹). Liquid Chromatography-Mass Spectrometry (LC-MS) ensures purity, especially for intermediates prone to side reactions .

Q. What are the key challenges in purifying 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide?

  • Methodological Answer : Polar functional groups (carboxamide, pyrrolidine) complicate purification. Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC using C18 columns is recommended. Contradictions in solubility data (e.g., THF vs. DMSO) require empirical optimization .

Q. How does the propynyl group influence the compound’s reactivity?

  • Methodological Answer : The terminal alkyne enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. However, the electron-withdrawing carboxamide may reduce alkyne reactivity, necessitating optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While specific toxicity data are limited, general precautions include using fume hoods, nitrile gloves, and avoiding inhalation of dust. Precautionary statements (P261, P262) from analogous compounds recommend minimizing exposure to vapors and skin contact .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., chiral Pd complexes) control stereochemistry. Low temperatures (-78°C) with strong bases (LDA) prevent racemization during alkylation. Kinetic vs. thermodynamic control in elimination reactions (e.g., DBU-mediated) must be evaluated to isolate desired diastereomers .

Q. What strategies optimize yield in cross-coupling reactions involving this compound?

  • Methodological Answer : Pd-catalyzed couplings (e.g., Sonogashira or Suzuki) require degassed solvents (dioxane or DMF) and inert atmospheres. Ligand screening (e.g., XPhos vs. PPh₃) enhances catalytic efficiency. Substituent effects on the pyrrolidine ring (e.g., electron-donating groups) improve aryl/alkynyl partner activation .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Standardized assay protocols (e.g., enzyme inhibition IC₅₀ measurements via fluorescence polarization) reduce variability. Comparative studies with analogs (e.g., pyridine vs. pyrrolidine cores) isolate structural contributors to activity. Surface Plasmon Resonance (SPR) quantifies binding kinetics to validate target engagement .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding modes to receptors (e.g., GPCRs). Density Functional Theory (DFT) calculations assess electronic effects of the propynyl group on carboxamide hydrogen-bonding capacity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in amber vials identify degradation pathways (e.g., hydrolysis of the carboxamide). Lyophilization improves long-term storage in aqueous buffers. LC-MS monitors degradants, with argon purging to prevent oxidation .

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